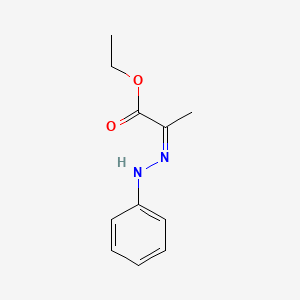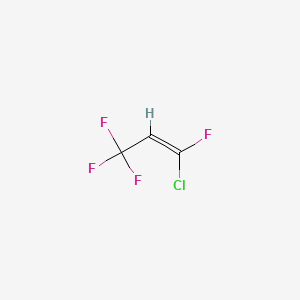
1-Propene, 1-chloro-1,3,3,3-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a chemical compound with the molecular formula C₃HClF₄. It is a halogenated olefin, characterized by the presence of chlorine and fluorine atoms attached to a propene backbone. This compound is known for its applications in various industrial processes, particularly as a refrigerant and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- can be synthesized through several methods:
Chlorination and Fluorination of Propene: One common method involves the chlorination of propene followed by fluorination.
Fluorination of Chlorinated Propene: Another method involves the fluorination of chlorinated propene derivatives.
Industrial Production Methods
Industrial production of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- often involves large-scale chlorination and fluorination processes. These processes are conducted in specialized reactors designed to handle the corrosive nature of chlorine and hydrogen fluoride. The reaction conditions, including temperature and pressure, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium iodide, and other nucleophiles in aqueous or alcoholic solutions.
Electrophilic Addition: Halogens (e.g., chlorine, bromine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) under ambient conditions.
Major Products Formed
Substitution Reactions: Formation of substituted propene derivatives with different nucleophiles.
Addition Reactions: Formation of dihalogenated or halohydrin products depending on the electrophile used.
Scientific Research Applications
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- has several scientific research applications:
Chemical Synthesis: This compound serves as an intermediate in the synthesis of various fluorinated organic compounds, which are used in pharmaceuticals, agrochemicals, and specialty chemicals.
Polymer Industry: It is used in the production of fluorinated polymers, which have applications in coatings, sealants, and high-performance materials.
Mechanism of Action
The mechanism of action of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbon-carbon double bond, making it more susceptible to nucleophilic attack. Additionally, the chlorine atom can participate in substitution reactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- can be compared with other similar compounds:
1-Propene, 1,1,3,3-tetrafluoro-: This compound lacks the chlorine atom, resulting in different reactivity and applications.
1-Propene, 1,2,3,3-tetrachloro-: This compound has additional chlorine atoms, which affect its chemical properties and uses.
1-Propene, 1,1,3,3-tetrachloroprop-1-ene: Similar in structure but with different halogenation patterns, leading to variations in reactivity and applications.
Conclusion
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a versatile compound with significant industrial and scientific applications. Its unique chemical structure allows it to participate in various reactions, making it valuable in the synthesis of other chemicals and as a refrigerant. Understanding its preparation methods, chemical reactions, and applications can provide insights into its role in modern chemistry and industry.
Properties
CAS No. |
460-71-9 |
|---|---|
Molecular Formula |
C3HClF4 |
Molecular Weight |
148.48 g/mol |
IUPAC Name |
(E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HClF4/c4-2(5)1-3(6,7)8/h1H/b2-1- |
InChI Key |
PNWJILFKWURCIR-UPHRSURJSA-N |
SMILES |
C(=C(F)Cl)C(F)(F)F |
Isomeric SMILES |
C(=C(\F)/Cl)\C(F)(F)F |
Canonical SMILES |
C(=C(F)Cl)C(F)(F)F |
Key on ui other cas no. |
460-71-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



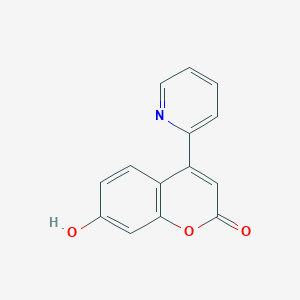
![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)
![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)
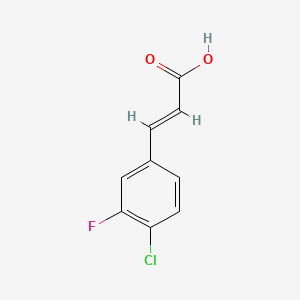
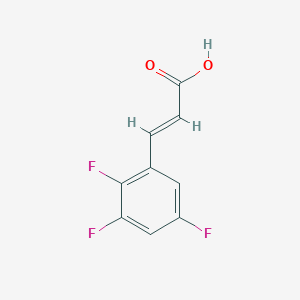
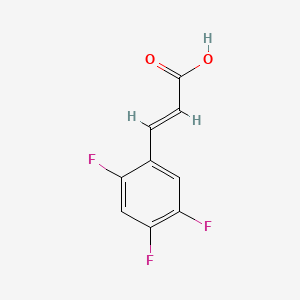
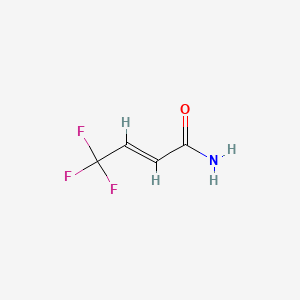
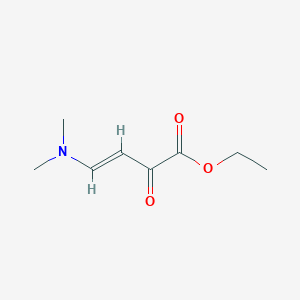
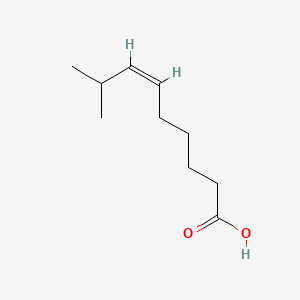
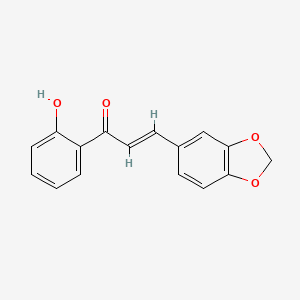
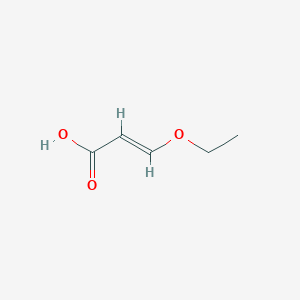
![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)
